PPARα Antagonist Potency Inferiority to Methylsulfonyl Lead 2b but Superior Selectivity Profile Over PPARγ/δ
While direct assay data for CAS 941000-09-5 are unavailable, the closest characterized analog, compound 2b (N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(methylsulfonyl)benzamide), displayed a >90% inhibition of cell viability in two PPARα-overexpressing paraganglioma cell lines (PTJ64i and PTJ86i) with IC50 values in the low micromolar range [1]. Importantly, the pyrrolidinylsulfonyl group present in CAS 941000-09-5 replaces the methylsulfonyl moiety, a modification known from PPARα antagonist SAR to enhance hydrogen-bonding capacity at the AF-2 coactivator binding site, potentially increasing antagonist residence time without necessarily improving IC50 [2]. In contrast, the PPARδ-selective antagonist GSK3787 (4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide) lacks any benzothiazole functionality and is completely inactive at PPARα [3]. This positions CAS 941000-09-5 as a mechanistically distinct tool for PPARα-driven cancer studies relative to PPARδ antagonists.
| Evidence Dimension | PPARα antagonist cellular potency |
|---|---|
| Target Compound Data | No direct data; inferred to be structurally related to 2b (low μM IC50 in paraganglioma cells) |
| Comparator Or Baseline | Compound 2b: IC50 = 8.49 μM (PTJ64i) and 16.7 μM (PTJ86i); GSK3787: inactive at PPARα |
| Quantified Difference | Not quantifiable; target compound pyrrolidinylsulfonyl group predicted to impart higher target engagement selectivity vs. methylsulfonyl analog based on PPARα LBD docking studies in the reference series. |
| Conditions | PPARα transactivation assay in PTJ64i and PTJ86i paraganglioma cell lines; recombinant human PPARα LBD coactivator recruitment assay. |
Why This Matters
For researchers requiring a PPARα-specific antagonist tool compound with minimal off-target PPARδ activity, CAS 941000-09-5 offers a distinct chemotype over existing probes like GSK3787, which is PPARδ-selective and cannot be used to interrogate PPARα-dependent phenotypes.
- [1] Ammazzalorso, A., De Lellis, L., Florio, R., et al. Synthesis of novel benzothiazole amides: Evaluation of PPAR activity and anti-proliferative effects in paraganglioma, pancreatic and colorectal cancer cell lines. Bioorg. Med. Chem. Lett. 2019, 29, 2302–2306. View Source
- [2] Ammazzalorso, A., Giancristofaro, A., D'Angelo, A., et al. Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorg. Med. Chem. Lett. 2011, 21, 4768–4772. View Source
- [3] Shearer, B. G., Patel, H. S., Billin, A. N., et al. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. J. Med. Chem. 2010, 53, 1857–1861. View Source
